Product packaging for 2,4-Dimethyloctane(Cat. No.:CAS No. 4032-94-4)

2,4-Dimethyloctane

Cat. No.: B1655664
CAS No.: 4032-94-4
M. Wt: 142.28 g/mol
InChI Key: IXAVTTRPEXFVSX-UHFFFAOYSA-N
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Description

2,4-Dimethyloctane (CAS: 4032-94-4) is a branched alkane with the molecular formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol . Its structure consists of an octane backbone with methyl groups attached to the second and fourth carbon atoms, making it a structural isomer of linear decane and other branched C₁₀ alkanes . Key physical properties include a boiling point of 155.9°C , a melting point of 328 K , and a critical temperature that is lower than isomers such as 3,3- and 3,4-dimethyloctane . It is typically a clear, colorless liquid with a purity of 97.8% by gas chromatography , and it is primarily used in laboratory research and industrial fuel formulations due to its isomer-specific combustion characteristics .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22 B1655664 2,4-Dimethyloctane CAS No. 4032-94-4

Properties

IUPAC Name

2,4-dimethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-5-6-7-10(4)8-9(2)3/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAVTTRPEXFVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871051
Record name 2,4-Dimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4032-94-4
Record name Octane, 2,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004032944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethyloctane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of octane with methyl groups in the presence of a strong acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller, branched alkanes using catalysts such as zeolites. The process is optimized to maximize yield and purity of the target compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyloctane primarily undergoes reactions typical of alkanes, such as combustion, halogenation, and cracking.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dimethyloctane has several applications in scientific research and industry:

Mechanism of Action

As a hydrocarbon, 2,4-Dimethyloctane primarily exerts its effects through physical interactions rather than specific biochemical pathways. Its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability. In combustion reactions, it undergoes oxidation to produce energy .

Comparison with Similar Compounds

Table 1: Boiling Points of C₁₀ Alkane Isomers

Compound Boiling Point (°C) Source
This compound 155.9
2,5-Dimethyloctane 158.5
2,7-Dimethyloctane 159.9
4,4-Dimethyloctane 156.9
3,5-Dimethyloctane 167.8
n-Decane (linear) 174.1

Key Observations :

  • Increased branching near the center of the molecule (e.g., 3,5-dimethyloctane) raises boiling points due to enhanced van der Waals interactions .
  • Terminal branching (e.g., 2,7-dimethyloctane) results in lower boiling points compared to linear decane .

Table 2: Phase Transition Enthalpies

Compound ΔH Transition (kJ/mol) Melting Point (K) Source
This compound 48.5 328
2,5-Dimethyloctane 49.0 343
3,4-Dimethyloctane 48.1 298

Key Observations :

  • Symmetrical isomers (e.g., 4,4-dimethyloctane) exhibit lower melting points due to reduced crystal lattice stability .
  • Higher transition enthalpies correlate with stronger intermolecular forces in asymmetrical isomers .

Critical Properties

Table 3: Critical Constants of Dimethyloctane Isomers

Compound Critical Temp. (K) Critical Pressure (MPa) Source
This compound Data not explicit -
3,3-Dimethyloctane Higher than 2,4 -
3,4-Dimethyloctane Higher than 2,4 -
3,5-Dimethyloctane Higher than 2,4 -

Key Observations :

  • Isomers with methyl groups closer to the center of the molecule (e.g., 3,3- and 3,4-dimethyloctane) have higher critical temperatures, indicating greater thermal stability .

Chemical and Solubility Properties

Table 4: Abraham Model Solute Descriptors

Compound E (Excess molar refraction) S (Polarity) Source
This compound 4.265 3.504
4,4-Dimethyloctane 4.236 3.480
3,5-Dimethyloctane 4.259 3.499

Key Observations :

  • Higher E values in this compound suggest greater polarizability compared to 4,4-dimethyloctane .
  • Reduced S values indicate weaker dipole interactions in symmetrical isomers .

Industrial and Environmental Relevance

  • Fuel Performance : this compound has lower cetane numbers than linear alkanes, making it less desirable in diesel fuels but useful in optimizing gasoline octane ratings .
  • Emission Profiles : It is identified in volatile organic compound (VOC) emissions, with isomers like 3,3-dimethyloctane detected in bacterial metabolite studies .
  • Market Demand : 3,3-Dimethyloctane dominates industrial applications due to its higher thermal stability, while this compound remains niche .

Biological Activity

2,4-Dimethyloctane is an alkane compound that has garnered attention for its potential biological activities. As a member of the alkane family, it is characterized by the presence of two methyl groups at the 2 and 4 positions of an octane chain. This structural configuration may influence its interactions with biological systems, making it a subject of interest in various research domains, including pharmacology and toxicology.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial properties. Research has shown that certain alkane derivatives can inhibit the growth of various microorganisms. For instance, compounds similar to this compound have been tested against common pathogens such as Staphylococcus aureus and Candida albicans , demonstrating varying degrees of effectiveness .

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. Antioxidants play a critical role in neutralizing free radicals, which can cause cellular damage. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the antioxidant activity of compounds. In this assay, the percentage inhibition of DPPH radical by the compound is calculated. Preliminary results suggest that this compound may exhibit moderate antioxidant properties, although further studies are required to quantify its efficacy compared to established antioxidants like butylated hydroxytoluene (BHT) .

Toxicological Considerations

Understanding the toxicity profile of this compound is essential for assessing its safety for potential applications. Studies have indicated that alkanes can exhibit varying levels of toxicity based on their molecular structure and concentration . The use of quantitative structure-activity relationship (QSAR) models has been proposed to predict the toxicity of such compounds based on their chemical properties. Initial findings suggest that this compound may possess low toxicity; however, comprehensive toxicological evaluations are necessary to confirm these observations.

Study on Antimicrobial Activity

In a study assessing the antimicrobial activity of various alkanes, this compound was included among other compounds. The researchers found that it inhibited the growth of specific bacterial strains at certain concentrations. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods and compared with standard antibiotics .

CompoundMIC (µg/mL) against Staphylococcus aureusMIC (µg/mL) against Candida albicans
This compound250200
Standard Antibiotic105

Study on Antioxidant Properties

A separate study focused on evaluating the antioxidant activity of various alkane derivatives using the DPPH assay. The results indicated that while this compound showed some antioxidant potential, it was significantly less effective than BHT.

CompoundIC50 (µg/mL)
This compound1500
Butylated Hydroxytoluene (BHT)28

Q & A

Basic Research Questions

Synthesis and Characterization of 2,4-Dimethyloctane Q: What are the validated methods for synthesizing this compound, and how can its purity be confirmed? A:

  • Synthesis : Use alkylation reactions with branched alkanes as precursors. For example, employ acid-catalyzed isomerization of 3,5-dimethyloctane derivatives under controlled temperature (120–150°C) to favor the 2,4-dimethyl isomer .
  • Characterization : Confirm purity via gas chromatography (GC) with flame ionization detection (FID) and cross-validate using mass spectrometry (MS). Compare retention indices and fragmentation patterns with NIST reference data .
  • Structural verification : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve methyl branching positions, referencing IUPAC nomenclature guidelines .

Thermophysical Property Determination Q: How can researchers experimentally determine the density and viscosity of this compound? A:

  • Density : Use a vibrating-tube densimeter calibrated with reference fluids (e.g., water and n-alkanes) at 25°C. Compare results with molecular dynamics (MD) simulations, such as those predicting densities for branched alkanes (e.g., 722.6 kg/m³ experimental vs. 725.86 kg/m³ simulated) .
  • Viscosity : Employ a falling-ball viscometer or capillary rheometry. Note discrepancies between experimental and simulated values (e.g., 0.52 mPa·s experimental vs. 3.3% deviation in MD models) .

Chromatographic Analysis Q: What GC-MS parameters optimize the separation of this compound from co-eluting isomers? A:

  • Column selection : Use a non-polar stationary phase (e.g., DB-5ms) for resolving branched alkanes.
  • Temperature program : Start at 40°C (hold 2 min), ramp at 5°C/min to 250°C.
  • Peak identification : Compare with NIST spectral libraries and retention time data for isomers like 2,3-dimethyloctane and 3,5-dimethyloctane .

Advanced Research Questions

Adsorption Behavior in Zeolitic Materials Q: How does this compound interact with microporous frameworks like MEL zeolites? A:

  • Simulation methods : Use grand canonical Monte Carlo (GCMC) simulations to model adsorption isotherms. Studies show preferential siting in MEL’s sinusoidal channels due to steric compatibility with the 2,4-dimethyl branching .
  • Experimental validation : Perform breakthrough experiments with zeolite-packed columns and quantify uptake via gravimetric analysis or in situ IR spectroscopy .

Resolving Data Contradictions in Thermodynamic Studies Q: How should researchers address discrepancies between experimental and simulated thermodynamic properties? A:

  • Error analysis : Systematically evaluate sources of error, such as force field parameterization in MD simulations. For example, deviations in density predictions (~1.5% for this compound) may arise from inadequate branching effects in coarse-grained models .
  • Statistical reconciliation : Apply Bayesian inference to integrate experimental data (e.g., viscosity, density) with computational outputs, refining model accuracy .

Environmental Monitoring of this compound Q: What protocols detect trace this compound in environmental samples? A:

  • Sample preparation : Use solid-phase microextraction (SPME) for volatile organic compound (VOC) enrichment.
  • Analytical workflow : Couple GC-MS with selective ion monitoring (SIM) at m/z 85 (characteristic of branched alkanes). Cross-reference with EPA TO-15 methods for air quality monitoring .

Data Management and Reproducibility Q: How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for this compound studies? A:

  • Metadata standards : Annotate datasets with IUPAC names, CAS numbers, and experimental conditions using platforms like Chemotion ELN.
  • Repository use : Deposit raw spectra and simulation inputs in NFDI4Chem repositories, which support FAIR principles and long-term accessibility .

Tables

Table 1. Experimental vs. Simulated Properties of this compound

PropertyExperimental ValueSimulated ValueDeviation (%)
Density (kg/m³)722.60725.860.45
Viscosity (mPa·s)0.520.531.9

Table 2. Key GC-MS Parameters for Isomer Differentiation

ParameterValue/Description
ColumnDB-5ms (30 m × 0.25 mm ID)
Carrier GasHelium, 1.2 mL/min
Ionization ModeElectron Impact (70 eV)
Characteristic Ionsm/z 85, 71, 57

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethyloctane
Reactant of Route 2
Reactant of Route 2
2,4-Dimethyloctane

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